(4-Chlorothiophen-2-yl)methanol

Synthetic Methodology Process Chemistry Intermediate Synthesis

Sourcing a reliable, high-purity 4-chloro-2-hydroxymethyl-thiophene isomer for drug discovery can be challenging-generic thiophene methanols lack the precise electronic and steric profile required for reproducible SAR. (4-Chlorothiophen-2-yl)methanol solves this with its unique 4-chloro-2-hydroxymethyl substitution pattern, a critical intermediate in the multi-step synthesis of the FDA-approved thrombopoietin receptor agonist Avatrombopag. • Documented 46% yield over two steps in Avatrombopag manufacturing; enables direct scale-up of published routes. • Commercial ≥97% purity with room-temperature storage simplifies laboratory handling for PROTAC linker attachment and FabI inhibitor hit-to-lead campaigns. • Available in 1 g, 5 g, and bulk quantities from major suppliers with ambient shipping worldwide.

Molecular Formula C5H5ClOS
Molecular Weight 148.61 g/mol
CAS No. 233280-30-3
Cat. No. B1530541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorothiophen-2-yl)methanol
CAS233280-30-3
Molecular FormulaC5H5ClOS
Molecular Weight148.61 g/mol
Structural Identifiers
SMILESC1=C(SC=C1Cl)CO
InChIInChI=1S/C5H5ClOS/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2
InChIKeyZITLTSGBFHFCOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Chlorothiophen-2-yl)methanol – Thiophene Intermediate


(4-Chlorothiophen-2-yl)methanol (CAS 233280-30-3) is a chlorinated thiophene derivative featuring a hydroxymethyl group at the 2-position and a chlorine atom at the 4-position of the thiophene ring . This heterocyclic alcohol belongs to the thiophene methanol class and serves as a versatile building block in organic synthesis, particularly for pharmaceutical intermediates and protein degrader building blocks [1]. The compound is commercially available with typical purity specifications of ≥97% and is characterized by a molecular formula of C5H5ClOS and molecular weight of 148.61 g/mol . Its bifunctional nature—combining a nucleophilic hydroxymethyl handle with a halogen substituent amenable to cross-coupling reactions—enables diverse synthetic transformations including esterification, etherification, oxidation, and nucleophilic substitution .

1 Bifunctional thiophene building block with hydroxymethyl handle and 4-chloro substituent for cross-coupling
2 Typical commercial purity ≥97% supports reproducible synthetic workflows
3 Established as a pharmaceutical intermediate and protein degrader building block

(4-Chlorothiophen-2-yl)methanol: Unmatched Specificity


Generic substitution with unsubstituted thiophene-2-methanol or other regioisomeric analogs is scientifically unsound due to the compound's specific substitution pattern, which confers distinct reactivity and biological profile. The chlorine atom at the 4-position introduces electron-withdrawing character that modulates the thiophene ring's electronic properties, influencing both the nucleophilicity of the hydroxymethyl group and the compound's metabolic stability in biological systems [1]. Unlike the more common 5-substituted thiophene derivatives, the 4-chloro substitution pattern creates a unique steric and electronic environment that can significantly alter binding affinity to biological targets such as the FabI enzyme in bacterial fatty acid biosynthesis . Furthermore, the 2-hydroxymethyl group provides a primary alcohol functionality with a calculated boiling point of 239.7±25.0 °C at 760 mmHg, which differs from unsubstituted analogs and impacts both synthetic handling and purification strategies [2]. These physicochemical and biological distinctions preclude simple interchange with other thiophene methanol derivatives without compromising synthetic outcomes or biological assay reproducibility.

Regioisomer 4-chloro substitution modulates ring electronics and reactivity; unsubstituted or 5-substituted analogs may shift reaction outcomes
Binding Regioisomer differences can alter binding affinity in target assays; simple analog replacement may compromise reproducibility
Handling Purity grade and physicochemical properties (e.g., boiling point) differ, impacting distillation and purification strategies

(4-Chlorothiophen-2-yl)methanol: Comparative Evidence


Synthetic Yield Comparison

The synthesis of (4-chlorothiophen-2-yl)methanol from 4-chlorothiophene-2-carboxylic acid via reduction achieves a reported yield of approximately 69% . This compares favorably to the synthesis of the unsubstituted analog thiophene-2-methanol from thiophene-2-carboxylic acid, which typically yields around 60-65% under similar conditions . The enhanced yield is attributed to the electron-withdrawing effect of the 4-chloro substituent, which activates the carbonyl toward nucleophilic hydride attack and reduces competing side reactions .

Synthetic yield
Reported comparison
69% vs 60–65%
Higher reduction yield may support cost-efficient scale-up
Standard acid reduction; conditions may vary
Synthetic Methodology Process Chemistry Intermediate Synthesis

Purity and Availability Comparison

Commercially available (4-chlorothiophen-2-yl)methanol is consistently supplied at ≥97% purity from multiple vendors . In contrast, the structurally related analog 5-chlorothiophene-2-methanol is less widely available and frequently offered at lower purity grades of 95% or unspecified purity . This purity differential reflects the established synthetic routes and purification protocols for the 4-chloro isomer, which benefit from more extensive optimization in pharmaceutical intermediate manufacturing [1].

Commercial purity
Reported
≥97% vs 95% (5-chloro isomer)
Higher purity may reduce additional purification needs
Procurement specification review
Quality Control Analytical Chemistry Procurement Specification

Boiling Point Comparison

(4-Chlorothiophen-2-yl)methanol exhibits a predicted boiling point of 239.7±25.0 °C at 760 mmHg, with a flash point of 98.8±23.2 °C [1]. In comparison, unsubstituted thiophene-2-methanol has a reported boiling point of 210-212 °C [2]. The approximately 28 °C higher boiling point of the 4-chloro derivative reflects increased molecular weight and enhanced intermolecular interactions due to the polarizable chlorine substituent [1].

Boiling point
Data to verify
239.7±25.0 °C (predicted)
Higher vs unsubstituted analog (210–212 °C); influences distillation strategy
Predicted value; experimental confirmation advised
Physicochemical Properties Purification Process Development

FabI Enzyme Inhibition Potential

Research indicates that (4-chlorothiophen-2-yl)methanol may act as an inhibitor of the bacterial FabI enzyme, a key component in the fatty acid biosynthesis (FASII) pathway . While quantitative IC50 data for this specific compound is not yet publicly reported, the 4-chloro substitution pattern is implicated in enhanced FabI binding compared to unsubstituted or 5-substituted thiophene analogs [1]. This class-level inference is supported by structure-activity relationship studies on related thiophene-containing FabI inhibitors, where 4-substituted thiophene cores demonstrate improved potency over other regioisomers [2].

FabI enzyme potential
Class-level inference
Target engagement reported; IC₅₀ not available
4-chloro pattern may support FabI binding in SAR context
Quantitative data required for target validation
Antibacterial Enzyme Inhibition Drug Discovery

4-Chloro vs. 5-Chloro Regioisomer Comparison

(4-Chlorothiophen-2-yl)methanol (CAS 233280-30-3) is commercially established as a protein degrader building block and pharmaceutical intermediate [1]. In contrast, the 5-chloro isomer (5-chlorothiophene-2-methanol, CAS 31166-32-2) is less prevalent in commercial catalogs and has limited documented applications in medicinal chemistry . The 4-chloro substitution pattern offers distinct synthetic advantages, including compatibility with subsequent cross-coupling reactions at the 5-position while the 2-hydroxymethyl group serves as a versatile handle for further derivatization .

Commercial utility
Reported
Widely available vs limited 5-chloro
Established supply chain supports procurement planning
Qualitative literature survey
Medicinal Chemistry Building Blocks Synthetic Diversity

(4-Chlorothiophen-2-yl)methanol: Application Scenarios


Avatrombopag Synthesis Intermediate

(4-Chlorothiophen-2-yl)methanol serves as a critical building block in the multi-step synthesis of Avatrombopag, a thrombopoietin receptor agonist used for treating thrombocytopenia [1]. The compound's 4-chloro-2-hydroxymethyl substitution pattern enables specific transformations including bromination of derived intermediates and subsequent condensation with thiourea to generate thiazolamine cores essential for receptor binding [1]. The documented 46% yield over two steps in this synthetic sequence underscores the compound's practical utility in complex pharmaceutical manufacturing [1]. This established role in a marketed drug synthesis provides strong procurement justification for medicinal chemistry groups pursuing similar thrombopoietin mimetics or related heterocyclic scaffolds.

Targeted Protein Degradation Building Block

Commercially categorized as a protein degrader building block, (4-chlorothiophen-2-yl)methanol is specifically marketed for applications in PROTAC (PROteolysis TArgeting Chimera) and molecular glue degrader development [1]. The compound's bifunctional architecture—combining a primary alcohol for linker attachment and a chloro-substituted thiophene core for target protein binding—aligns with the modular design requirements of targeted protein degradation platforms [2]. The ≥97% commercial purity specification ensures minimal interference from impurities in sensitive cellular degradation assays, while room temperature storage simplifies laboratory handling [2].

FabI Inhibitor Lead Optimization

Research implicating (4-chlorothiophen-2-yl)methanol as a potential FabI enzyme inhibitor positions this compound within antibacterial drug discovery programs targeting the bacterial fatty acid biosynthesis (FASII) pathway [1]. The 4-chloro substitution pattern is structurally distinct from more commonly explored 5-substituted thiophene derivatives, offering medicinal chemists a differentiated starting point for structure-activity relationship (SAR) exploration [2]. The compound's moderate molecular weight (148.6 g/mol) and favorable calculated physicochemical properties (cLogP ~1.2-1.8 estimated from analogous compounds) align with lead-like chemical space, making it suitable for hit-to-lead optimization campaigns [3].

Application
Selection Property
Validation Focus
Avatrombopag intermediate synthesis
4-chloro-2-hydroxymethyl substitution pattern
Synthetic route reproducibility and intermediate yield
PROTAC linker building block
Bifunctional handle (alcohol for linker, chloro-thiophene for target)
Purity specification and linker chemistry compatibility
FabI inhibitor SAR exploration
4-chloro regioisomer distinct from 5-substituted analogs
Binding assay reproducibility and regioisomeric comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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